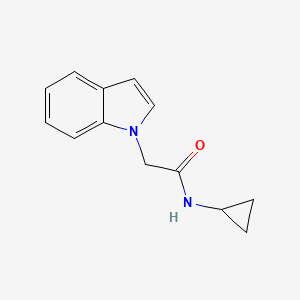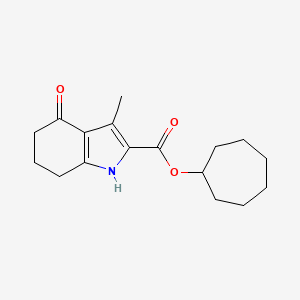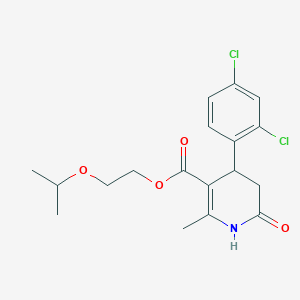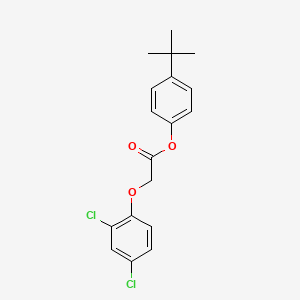![molecular formula C18H16Cl2N4S B4837526 N-(3,4-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4837526.png)
N-(3,4-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea
描述
N-(3,4-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DPTU and has been the subject of numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medical research.
作用机制
The mechanism of action of DPTU is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that DPTU inhibits the activity of the enzyme thioredoxin reductase, which is involved in regulating cellular redox balance and has been implicated in cancer cell growth and survival. Additionally, DPTU has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that DPTU exhibits potent anti-inflammatory and antioxidant effects, making it a promising candidate for further investigation as a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Additionally, DPTU has been shown to have neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of DPTU is its potent anti-tumor activity and potential as a cancer therapeutic. However, one limitation is that the mechanism of action of DPTU is not fully understood, which may hinder its development as a therapeutic agent. Additionally, further studies are needed to investigate the safety and toxicity of DPTU in vivo before it can be considered for clinical use.
未来方向
There are several future directions for research on DPTU. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, given its neuroprotective effects. Additionally, further studies are needed to elucidate the mechanism of action of DPTU and its potential applications in cancer research. Finally, studies are needed to investigate the safety and toxicity of DPTU in vivo to determine its potential as a clinical therapeutic agent.
科学研究应用
DPTU has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that DPTU exhibits potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, DPTU has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further investigation as a potential anti-cancer agent.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4S/c1-12-4-2-3-5-13(12)11-24-9-8-17(23-24)22-18(25)21-14-6-7-15(19)16(20)10-14/h2-10H,11H2,1H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGPLXHMNREYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=S)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-allyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4837444.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4837449.png)
![N-[4-(acetylamino)phenyl]-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4837450.png)
![2-[(2-chlorobenzoyl)amino]ethyl 2-chlorobenzoate](/img/structure/B4837459.png)

![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate](/img/structure/B4837475.png)

![2-{[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4837495.png)

![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-isobutyl-2-oxoacetamide](/img/structure/B4837510.png)
![2-cyano-N-cyclohexyl-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B4837518.png)
![N-({4-allyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzamide](/img/structure/B4837524.png)
![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4837538.png)
